molecular formula C15H14O7 B1163472 Hydramicromelin D CAS No. 1623437-86-4

Hydramicromelin D

Cat. No. B1163472
CAS RN: 1623437-86-4
M. Wt: 306.27 g/mol
InChI Key:
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Description

Hydramicromelin D is a natural product isolated from the twigs of Micromelum integerrimum . It is a type of coumarin .


Molecular Structure Analysis

The molecular formula of this compound is C15H14O7 . Its molecular weight is 306.27 . The chemical name is 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one .


Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Identification and Isolation of Hydramicromelin D : A study by Phakhodee et al. (2014) reported the isolation of this compound from Micromelum integerrimum twigs. This research identified two new prenylated coumarins, this compound and integerrimelin, along with nine known coumarin derivatives.

  • Potential Applications in Medicine and Biology : Although the specific applications of this compound were not detailed in the available literature, research in related fields provides insights into potential applications. For instance, studies on compounds with similar structures or in the same class, such as hydrazones, have shown a wide range of biological activities. Hydrazones, for example, have been investigated for their anticonvulsant, antidepressant, anti-inflammatory, and antimicrobial properties, among others (Rollas & Küçükgüzel, 2007).

  • Analytical and Research Techniques : Various analytical and research techniques have been employed in studies involving compounds like this compound. Techniques such as X-ray diffraction, calorimetric studies, and hydrogen/deuterium exchange mass spectrometry (H/DX-MS) are commonly used for the characterization and study of such compounds. For example, H/DX-MS has been applied for analyzing protein interactions and protein folding in complex systems, which could be relevant for understanding the interactions of this compound at a molecular level (Slysz et al., 2009).

  • Application in Drug Discovery : The process of drug discovery, where new compounds like this compound could potentially be applied, has evolved significantly. With advances in molecular biology and genomics, new drugs are being developed based on a deeper understanding of diseases at a genetic and molecular level (Drews, 2000).

Safety and Hazards

The safety data sheet for Hydramicromelin D suggests avoiding contact with eyes, skin, and clothing. It also recommends avoiding ingestion and inhalation. Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUHWPFITUMCFA-IPYPFGDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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